molecular formula C10H9BrFN3O2S B2883485 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide CAS No. 2402830-71-9

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide

Cat. No.: B2883485
CAS No.: 2402830-71-9
M. Wt: 334.16
InChI Key: LTMJTLQAKMCCSS-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide is a compound that features a pyrazole ring substituted with a sulfonamide group and a 4-bromo-3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Require palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonamide group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyrazole ring.

    1-[(4-Bromo-3-fluorophenyl)methyl]imidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-[(4-Bromo-3-fluorophenyl)methyl]triazole-4-sulfonamide: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide is unique due to the specific combination of substituents and the position of the sulfonamide group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for developing new drugs or materials with specific properties .

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3O2S/c11-9-2-1-7(3-10(9)12)5-15-6-8(4-14-15)18(13,16)17/h1-4,6H,5H2,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMJTLQAKMCCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)S(=O)(=O)N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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